molecular formula C18H14FN3O3 B2985102 2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 339106-97-7

2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No. B2985102
CAS RN: 339106-97-7
M. Wt: 339.326
InChI Key: HRSXQTXRAIIRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C18H14FN3O3 and its molecular weight is 339.326. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Disposition

One study elaborates on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic profiling and identification of principal circulating components and metabolites. This research contributes to understanding the compound's biotransformation and elimination pathways, which is crucial for developing therapeutic agents with optimized pharmacokinetic profiles (Renzulli et al., 2011).

Antibacterial Applications

Another study investigates novel antibacterial activities of 8-chloroquinolone derivatives, offering insights into structural-activity relationships and the importance of specific substitutions for enhancing antibacterial potency against various pathogens (Kuramoto et al., 2003). This demonstrates the potential utility of structurally related compounds in addressing resistance and developing more effective antimicrobial agents.

Antitumor Agents

Research on 2-phenylquinolin-4-one derivatives reveals significant cytotoxic activity against tumor cell lines, suggesting a promising avenue for cancer therapy development. The study's findings on the synthesis, evaluation, and preliminary action mechanism of these compounds underscore the role of structural modifications in enhancing antitumor efficacy (Chou et al., 2010).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research provides a foundation for developing novel imaging agents that could improve the diagnosis and monitoring of cancer (Tu et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(E)-methoxyiminomethyl]-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-25-21-11-20-17(23)16-10-22(13-8-6-12(19)7-9-13)18(24)15-5-3-2-4-14(15)16/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSXQTXRAIIRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.